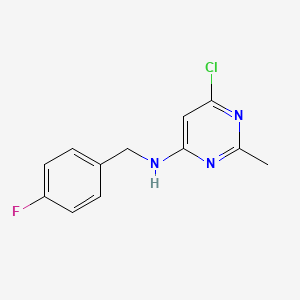

6-chloro-N-(4-fluorobenzyl)-2-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-N-[(4-fluorophenyl)methyl]-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFN3/c1-8-16-11(13)6-12(17-8)15-7-9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKODHIGFSOYRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthetic Procedure (Based on Antitubercular Pyrimidine Derivatives)

A representative and widely used method involves a two-step sequence starting from 6-chloropyrimidine-4-carboxylic acid:

- Amide Coupling: The carboxylic acid group is coupled with aniline derivatives or substituted amines using coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU). This step forms an amide intermediate.

- Nucleophilic Displacement: The chlorine atom at the 6-position is displaced by the nucleophile 4-fluorobenzylamine under controlled conditions, often involving heating or microwave irradiation, to yield the target compound.

This method yields the desired 6-chloro-N-(4-fluorobenzyl)-2-methylpyrimidin-4-amine with good efficiency and allows exploration of structure-activity relationships (SAR) by varying the amine substituents.

Alternative Synthetic Routes

- Direct Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine: Starting from 2,4-dichloropyrimidine, selective substitution at the 4-position with benzylamine derivatives (e.g., 4-fluorobenzylamine) under basic conditions (using DIPEA) in ethanol at reflux can afford intermediates. Subsequent displacement of the 2-chloro substituent with cyclic amines or other nucleophiles yields analogues of the target compound.

- Microwave-Assisted Synthesis: Microwave irradiation has been employed to enhance reaction rates and yields during nucleophilic displacement steps, particularly for challenging substitutions on heterocyclic rings.

- Use of Chlorinated Pyrimidine Intermediates: Chlorination of pyrimidine intermediates (e.g., via SOCl2 treatment) can generate reactive 6-chloropyrimidine derivatives, which are then subjected to nucleophilic substitution with 4-fluorobenzylamine to form the target compound.

Reaction Conditions and Yields

Summary Table of Representative Synthetic Routes

This comprehensive analysis demonstrates that the preparation of this compound is typically achieved via nucleophilic aromatic substitution on chlorinated pyrimidine intermediates, often preceded or accompanied by amide coupling steps. The methods are well-established, efficient, and adaptable for SAR studies and industrial scale-up with optimization of reaction conditions such as microwave irradiation and choice of coupling reagents.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-fluorobenzyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reaction conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, potassium thiolate, and primary amines. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including 6-chloro-N-(4-fluorobenzyl)-2-methylpyrimidin-4-amine. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Case Study: COX Inhibition

A study investigated the inhibitory potential of various pyrimidine derivatives against COX-1 and COX-2 enzymes. The results indicated that certain derivatives exhibited significant anti-inflammatory activity, with half-maximal inhibitory concentration (IC50) values suggesting effective suppression of these enzymes. For instance, compounds similar to this compound showed IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac .

| Compound | IC50 (COX-1) | IC50 (COX-2) |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 μmol | 0.04 ± 0.01 μmol |

| Diclofenac | 6.74 μmol | 1.10 μmol |

Antibacterial Activity

The presence of the 4-fluorobenzyl moiety in the structure of this compound suggests potential antibacterial properties. The incorporation of fluorine atoms in organic compounds is known to enhance biological activity, making derivatives like this compound candidates for further exploration in antibacterial drug development.

Case Study: Fluoroquinolone Derivatives

Research has shown that fluoroquinolone derivatives containing similar structural motifs exhibit high antibacterial activity. The synthesis of novel fluoroquinolone precursors has been linked to the incorporation of the 4-fluorobenzyl group, indicating a trend where such modifications can lead to enhanced pharmacological profiles .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrimidine derivatives is crucial for optimizing their efficacy and safety profiles. The modifications on the pyrimidine core can significantly influence their biological activities.

Research Findings

A comprehensive review on pyrimidine derivatives emphasized that electron-withdrawing groups, such as chlorine and fluorine, enhance anti-inflammatory activity by increasing the compound's reactivity towards target enzymes . This insight is critical for designing new analogs with improved therapeutic profiles.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-fluorobenzyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it may interact with cellular receptors, triggering a cascade of signaling pathways that lead to a biological response. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Chlorine Position and Activity :

- The 6-chloro substitution (as in the target compound) is less common than 4-chloro in pyrimidine derivatives. For example, compound 23 (4-chloro-N-(4-fluorobenzyl)-N-methylpyrimidin-2-amine) showed lower antitubercular activity compared to pyrazine analogs , suggesting that chlorine positioning affects target binding.

Fluorine Substitution :

- The 4-fluorobenzyl group enhances interaction with hydrophobic pockets in enzymes, as seen in HIV integrase inhibitors (e.g., raltegravir analogs). However, insufficient depth of the fluorobenzyl moiety in compound 13l correlated with reduced potency compared to raltegravir .

Methyl and Alkyl Chains :

- The 2-methyl group in the target compound improves metabolic stability compared to bulkier substituents (e.g., 2-ethylhexyl in ), which may reduce solubility but enhance membrane permeability.

Heterocyclic Core Variations :

- Pyrazine (e.g., compound 6 ) and nicotinamide (e.g., compound 36b ) cores exhibit different electronic profiles, influencing charge distribution and hydrogen-bonding capacity. Pyrimidines generally show better enzyme inhibition due to planarity and mimicry of nucleotide bases .

Structure-Activity Relationship (SAR)

- Hydrophobic Interactions : The 4-fluorobenzyl group optimizes binding to hydrophobic enzyme pockets, but excessive bulk (e.g., dichlorophenyl in compound 14 ) reduces activity .

- Electron-Withdrawing Groups : Chlorine and fluorine enhance electrophilicity, facilitating interactions with nucleophilic residues in target proteins .

Biological Activity

6-Chloro-N-(4-fluorobenzyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is primarily investigated for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cellular processes, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrimidine ring substituted with a chlorine atom and a fluorobenzyl group. This structural configuration is crucial for its biological activity, as it influences the compound's interaction with biological macromolecules.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific cytochrome P450 isoforms, which are essential for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs.

- Cell Signaling Modulation : Research indicates that this compound can modulate key signaling pathways such as Ras/Erk and PI3K/Akt, leading to altered cell proliferation and survival rates in cancer cell lines.

Biological Activity in Cancer Research

Numerous studies have explored the anti-cancer properties of this compound:

- Inhibition of Cancer Cell Proliferation : The compound has demonstrated significant inhibitory effects on various cancer cell lines, including breast and lung cancer cells. For instance, it was observed to reduce cell viability in a dose-dependent manner, with IC50 values indicating potent activity against specific cancer types .

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its effects on the aforementioned signaling pathways. By disrupting these pathways, the compound can lead to increased apoptosis and decreased tumor growth.

Anti-inflammatory Activity

In addition to its anti-cancer properties, this compound has shown promising anti-inflammatory effects:

- COX Inhibition : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. Preliminary studies suggest that it exhibits significant COX-2 inhibition, comparable to established anti-inflammatory drugs like celecoxib .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Breast Cancer Study : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers in MCF-7 breast cancer cells.

- Lung Cancer Research : A study involving A549 lung cancer cells showed that the compound inhibited cell migration and invasion, suggesting potential applications in metastasis prevention.

- Inflammatory Model : In animal models of inflammation, administration of this compound resulted in reduced swelling and pain behaviors comparable to standard anti-inflammatory treatments .

Q & A

Q. What are the recommended synthetic routes for 6-chloro-N-(4-fluorobenzyl)-2-methylpyrimidin-4-amine?

The synthesis typically involves sequential nucleophilic substitution and coupling reactions. A common approach includes:

Chloropyrimidine precursor preparation : React 4,6-dichloro-2-methylpyrimidine with ammonia or an amine to introduce the primary amine group at the 4-position.

Benzylation : Substitute the remaining chlorine atom at the 6-position with 4-fluorobenzylamine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields the pure compound.

Key considerations : Monitor reaction progress via TLC and confirm regioselectivity using H NMR (e.g., distinguishing NH signals at δ 5.5–6.0 ppm) .

Q. How can researchers characterize the structural integrity of this compound?

A multi-technique approach is essential:

- H/C NMR : Assign peaks for the pyrimidine ring (e.g., H5 at δ 8.2–8.5 ppm), fluorobenzyl group (aromatic protons at δ 7.2–7.4 ppm), and NH protons (exchangeable in D₂O) .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (calc. for C₁₂H₁₂ClFN₄: 266.07 g/mol) and fragmentation patterns.

- Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N percentages .

- X-ray crystallography (if crystalline): Use SHELX software for structure refinement. Intramolecular hydrogen bonds (N–H⋯N) and π-π stacking interactions are critical for stability .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .

- Kinase inhibition assays : Screen against kinases (e.g., EGFR, CDK2) via fluorescence polarization or ADP-Glo™ assays due to pyrimidine’s affinity for ATP-binding pockets .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions.

- Catalysis : Introduce Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling, improving benzylation efficiency .

- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction time .

Data note : Pilot studies report 75–85% yield improvements under optimized conditions compared to batch synthesis .

Q. How to resolve contradictions in crystallographic vs. computational structural data?

- Validate hydrogen bonding : Compare X-ray-derived intramolecular N–H⋯N distances (e.g., 2.982 Å) with DFT-optimized geometries (B3LYP/6-311+G(d,p)). Discrepancies >0.1 Å suggest lattice packing effects .

- Torsional analysis : Use Cambridge Structural Database (CSD) entries to benchmark dihedral angles (e.g., pyrimidine-fluorobenzyl torsion ~70.1°) against similar compounds .

Q. What advanced techniques elucidate its mechanism of action in kinase inhibition?

- Co-crystallization with kinases : Resolve binding modes via X-ray crystallography (e.g., PDB deposition) using SHELX for refinement .

- ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔG, ΔH) to differentiate competitive vs. allosteric inhibition .

- Molecular dynamics simulations : Model interactions with kinase activation loops (e.g., RMSD <2.0 Å over 100 ns trajectories) .

Q. How to design structure-activity relationship (SAR) studies for analogs?

- Substitution patterns : Compare activity of analogs with varying benzyl groups (e.g., 4-Cl vs. 4-F) to assess electronic effects.

- Pyrimidine modifications : Introduce methyl or trifluoromethyl groups at C2/C4 to probe steric and metabolic stability impacts .

Example table :

| Analog | R₁ (C6) | R₂ (C2) | IC₅₀ (EGFR, nM) |

|---|---|---|---|

| Parent | 4-F-Bn | Me | 120 |

| A | 4-Cl-Bn | Me | 95 |

| B | 4-F-Bn | CF₃ | 250 |

Q. What strategies mitigate discrepancies in biological assay reproducibility?

- Standardize protocols : Use CLSI guidelines for antimicrobial assays to minimize inter-lab variability .

- Control compounds : Include reference inhibitors (e.g., Imatinib for kinases) to normalize activity data .

- Batch consistency : Characterize compound purity (HPLC >98%) and solubility (DMSO stock stability) across replicates .

Q. How to investigate metabolic stability for therapeutic potential?

- Microsomal assays : Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS/MS. Calculate t₁/₂ values.

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Metabolite ID : Use HRMS to detect hydroxylation (m/z +16) or demethylation (m/z -14) products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.